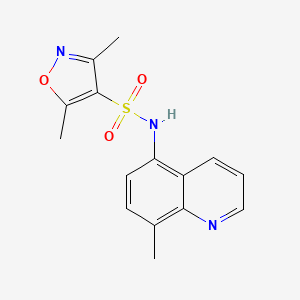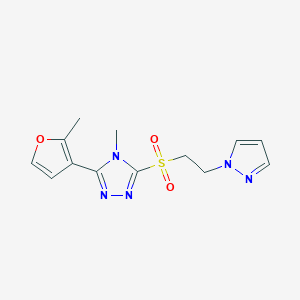![molecular formula C17H20N2O3 B7679194 N-[[3-(dimethylamino)phenyl]methyl]-2,3-dihydroxy-N-methylbenzamide](/img/structure/B7679194.png)
N-[[3-(dimethylamino)phenyl]methyl]-2,3-dihydroxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[3-(dimethylamino)phenyl]methyl]-2,3-dihydroxy-N-methylbenzamide, also known as DMXB-A, is a chemical compound that has been extensively studied for its potential use in treating various neurological disorders. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR), which plays an important role in modulating cognitive function, memory, and synaptic plasticity.
Mecanismo De Acción
N-[[3-(dimethylamino)phenyl]methyl]-2,3-dihydroxy-N-methylbenzamide is a selective agonist of the α7nAChR, which is a ligand-gated ion channel that is widely expressed in the brain and other tissues. Activation of the α7nAChR by this compound leads to the influx of calcium ions into the cell, which triggers a cascade of signaling events that modulate neuronal function, synaptic plasticity, and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, schizophrenia, and autism spectrum disorders. It has also been shown to reduce pain and inflammation in animal models of these diseases. This compound has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promote neuronal survival and growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[[3-(dimethylamino)phenyl]methyl]-2,3-dihydroxy-N-methylbenzamide has several advantages for lab experiments, including its high selectivity for the α7nAChR, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, this compound has some limitations, including its limited solubility in water, which can make it difficult to administer in vivo, and its potential for off-target effects on other nicotinic acetylcholine receptors.
Direcciones Futuras
There are several future directions for research on N-[[3-(dimethylamino)phenyl]methyl]-2,3-dihydroxy-N-methylbenzamide, including:
1. Further studies on the efficacy and safety of this compound in animal models of neurological disorders.
2. Development of novel formulations of this compound that improve its solubility and bioavailability.
3. Studies on the potential use of this compound in combination with other drugs for the treatment of neurological disorders.
4. Investigation of the molecular mechanisms underlying the neuroprotective effects of this compound.
5. Studies on the potential use of this compound for the treatment of pain and inflammation.
6. Development of new α7nAChR agonists with improved selectivity and efficacy compared to this compound.
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of various neurological disorders. Its unique mechanism of action and relative safety make it an attractive target for further research and development.
Métodos De Síntesis
N-[[3-(dimethylamino)phenyl]methyl]-2,3-dihydroxy-N-methylbenzamide can be synthesized using a multi-step process that involves the reaction of 3-(dimethylamino)benzaldehyde with 2,3-dihydroxybenzoyl chloride in the presence of a base, followed by reaction with methylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-[[3-(dimethylamino)phenyl]methyl]-2,3-dihydroxy-N-methylbenzamide has been extensively studied for its potential use in treating various neurological disorders, such as Alzheimer's disease, schizophrenia, and autism spectrum disorders. It has been shown to improve cognitive function and memory in animal models of these diseases. This compound has also been studied for its potential use in treating pain, inflammation, and addiction.
Propiedades
IUPAC Name |
N-[[3-(dimethylamino)phenyl]methyl]-2,3-dihydroxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-18(2)13-7-4-6-12(10-13)11-19(3)17(22)14-8-5-9-15(20)16(14)21/h4-10,20-21H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAGJIJRCZGZSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)CN(C)C(=O)C2=C(C(=CC=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5-ethyl-1H-1,2,4-triazol-3-yl)phenyl]-2-methylsulfanylbenzamide](/img/structure/B7679132.png)
![Morpholin-4-yl-[4-(thiophen-3-ylmethylamino)phenyl]methanone](/img/structure/B7679141.png)
![Methyl 2-[(2-cyclobutyl-1,3-oxazole-4-carbonyl)-ethylamino]benzoate](/img/structure/B7679159.png)
![1-[4-[2-(3,5-Dichlorophenyl)ethyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7679166.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-2-[(1-phenylpyrazol-4-yl)methyl]pyrazol-3-amine](/img/structure/B7679171.png)
![(1R,2R)-1-N,2-N-bis[(3-methylpyridin-2-yl)methyl]cyclopropane-1,2-dicarboxamide](/img/structure/B7679174.png)
![N-[1-[(4-hydroxy-3-methoxyphenyl)methyl]piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7679181.png)


![N-(cyclopropylmethyl)-2-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]acetamide](/img/structure/B7679209.png)
![1-(4-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-thiophen-2-ylpropan-1-one;hydrochloride](/img/structure/B7679210.png)
![2-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]-N-methylacetamide](/img/structure/B7679218.png)
![4-[[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]methyl]benzamide](/img/structure/B7679220.png)
